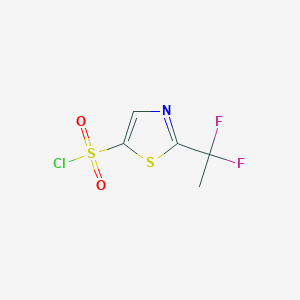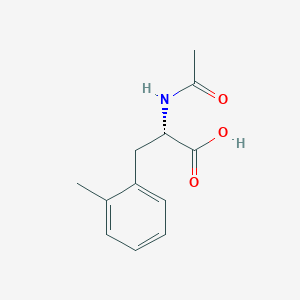
Phenylalanine, N-acetyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine, N-acetyl-2-methyl- is a derivative of the essential amino acid phenylalanine. This compound is characterized by the presence of an acetyl group and a methyl group attached to the phenylalanine molecule. It is a member of the N-acyl amino acids family, which are known for their roles in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-acetyl-2-methyl- typically involves the acetylation of phenylalanine. One common method is the reaction of phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the N-acetylated product .
Industrial Production Methods
On an industrial scale, the production of Phenylalanine, N-acetyl-2-methyl- can be achieved through similar acetylation reactions but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-acetyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Phenylalanine, N-acetyl-2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenylalanine, N-acetyl-2-methyl- involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various metabolic enzymes, leading to the production of bioactive metabolites. These metabolites can then interact with molecular targets such as neurotransmitter receptors and transporters, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Acylphenylalanine
- N-Acyltyrosine
- N-Acyltryptophan
- N-Acylhistidine
Uniqueness
Phenylalanine, N-acetyl-2-methyl- is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to other N-acyl amino acids, it has unique reactivity and metabolic pathways, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
LYWQZRDVHNINGB-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(3aR,4S,9bS)-6-methyl-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B15305632.png)

![tert-butyl N-{2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl}carbamate](/img/structure/B15305649.png)

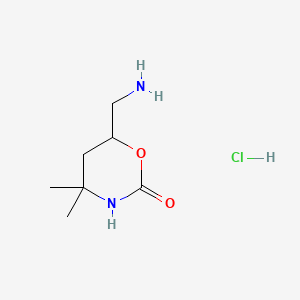
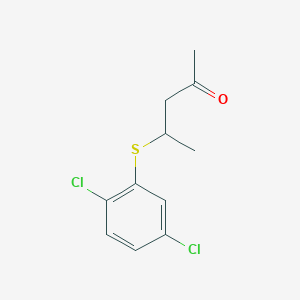
![2-{1-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl}acetic acid](/img/structure/B15305665.png)
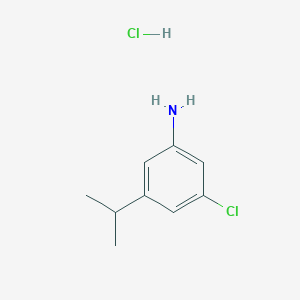
![5-[4-Chloro-2-methyl-5-(propan-2-yl)phenoxy]pentanoic acid](/img/structure/B15305680.png)

![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)

